molecular formula C13H7ClF2N2O3 B4243602 2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide

Cat. No.: B4243602
M. Wt: 312.65 g/mol
InChI Key: VICTVOOVRRKYHC-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Fluorination: The nitrated product is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3 and 5 positions of the phenyl ring.

    Coupling Reaction: Finally, the fluorinated product is coupled with 3,5-difluoroaniline under appropriate conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: 2-chloro-N-(3,5-difluorophenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3,5-difluorophenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(3,5-difluorophenyl)benzamide: Similar structure but lacks the nitro group.

    2-chloro-N-(3,5-difluorophenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(3,5-difluorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-12-6-10(18(20)21)1-2-11(12)13(19)17-9-4-7(15)3-8(16)5-9/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICTVOOVRRKYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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